Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride
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Overview
Description
Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C10H14N2O2.2HCl. It is a derivative of pyridine and is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride typically involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out in an oil bath at a temperature range of 120 to 160°C for 16 to 20 hours under nitrogen protection . The reaction mixture is then washed with petroleum ether and recrystallized to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce ethyl 2-amino-2-(pyridin-3-yl)propanoate.
Scientific Research Applications
Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride can be compared with similar compounds such as:
Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride: This compound has a similar structure but differs in the position of the pyridine ring.
Ethyl 3-(pyridin-2-ylamino)propanoate: This compound is used as an intermediate in the synthesis of pharmaceutical agents like Dabigatran etexilate.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 2-amino-2-pyridin-3-ylpropanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-3-14-9(13)10(2,11)8-5-4-6-12-7-8;;/h4-7H,3,11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBFACDTUYMFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CN=CC=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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